4-(4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE
Overview
Description
4-(4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features two sulfonamide groups attached to a benzene ring, with methoxy groups on the benzene rings enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups.
Sulfonation: The amine groups are sulfonated to form sulfonamide groups.
Methoxylation: Methoxy groups are introduced via methylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The sulfonamide groups can be reduced to amine groups.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE involves:
Molecular Targets: The compound targets bacterial enzymes, inhibiting their function.
Pathways Involved: It interferes with the synthesis of bacterial cell walls, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Uniqueness
4-(4-METHOXYBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is unique due to its dual sulfonamide groups and methoxy substitutions, which may enhance its antimicrobial activity and chemical stability compared to simpler sulfonamides.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-27-16-9-13-18(14-10-16)29(23,24)21-15-7-11-17(12-8-15)30(25,26)22-19-5-3-4-6-20(19)28-2/h3-14,21-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORKORSEQQKGKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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